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molecular formula C11H11N3S B8650043 2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate CAS No. 105289-16-5

2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate

Cat. No. B8650043
M. Wt: 217.29 g/mol
InChI Key: BNBLRTPTAVAVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04680398

Procedure details

To a solution of 3 g of 2-isopropylpyrazolo[1,5-a]pyridine in 56 ml of methanol was added 5.74 g of potassium thiocyanate and stirred at room temperature. 3.3 g of bromine was dissolved in 13 ml of methanol saturated with potassium bromide and added dropwise to the previous solution. Then, the mixture was stirred at room temperature for an hour, poured into 130 ml of water and resulting precipitate was filtered and dried. This crude precipitate was recrystallized from methanol to give 3.53 g (yield 87%) of the aimed compound as pale yellow prismatic crystals. mp 91°-92.5° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[S-:13][C:14]#[N:15].[K+].BrBr.O>CO.[Br-].[K+]>[CH:1]([C:4]1[C:12]([S:13][C:14]#[N:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
potassium thiocyanate
Quantity
5.74 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
56 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-].[K+]
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the previous solution
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for an hour
CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This crude precipitate was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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